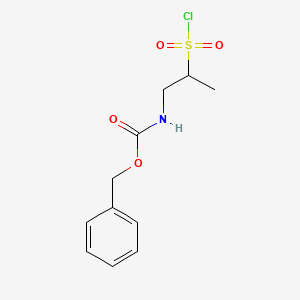

(2-Chlorosulfonyl-propyl)-carbamic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl N-(2-chlorosulfonylpropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-9(18(12,15)16)7-13-11(14)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSXDSCDXFTPND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OCC1=CC=CC=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorosulfonyl-propyl)-carbamic acid benzyl ester typically involves multiple steps. One common method starts with the reaction of 2-chlorosulfonylpropylamine with benzyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pH are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the careful addition of reagents, continuous monitoring of reaction parameters, and efficient purification techniques such as distillation or crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorosulfonyl-propyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition:

The compound has been studied for its ability to inhibit specific enzymes that are critical in various disease processes. For instance, sulfonamide derivatives, which include compounds similar to (2-Chlorosulfonyl-propyl)-carbamic acid benzyl ester, have shown promise as inhibitors of carbonic anhydrases. These enzymes are involved in regulating pH and fluid balance in biological systems, making them targets for treating conditions such as glaucoma and edema .

2. Anticancer Activity:

Research indicates that sulfonamide-based compounds can inhibit steroid sulfatases, which play a role in hormone-dependent cancers. The inhibition of these enzymes can potentially lead to reduced tumor growth and progression, particularly in breast and prostate cancers . The compound's structural features may enhance its binding affinity to these targets, thus improving therapeutic outcomes.

3. Antiviral Properties:

There is emerging evidence that certain derivatives of carbamic acids exhibit antiviral activities, particularly against HIV. The mechanism often involves the disruption of viral replication processes by targeting proteases essential for the maturation of viral particles . This positions this compound as a potential candidate for further investigation in antiviral drug development.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of appropriate sulfonamides with carbamic acid derivatives. The structure-activity relationship (SAR) studies conducted on similar compounds have demonstrated that modifications to the sulfonamide moiety can significantly influence biological activity. For example, variations in substituents on the aromatic rings have been shown to affect enzyme binding affinity and selectivity .

Case Studies

1. Inhibition of Carbonic Anhydrases:

A study published in Nature Communications highlighted the effectiveness of sulfonamide derivatives in inhibiting carbonic anhydrases, with IC50 values indicating potent activity at low concentrations. The study demonstrated that modifications to the sulfonamide group could enhance binding to the catalytic zinc ion within the enzyme's active site .

2. Antitumor Activity:

In preclinical trials, compounds similar to this compound were evaluated for their anticancer properties. Results indicated significant tumor regression in animal models when treated with these compounds, attributed to their ability to inhibit key metabolic pathways involved in cancer cell proliferation .

3. Antiviral Efficacy:

Research has also focused on the antiviral potential of carbamate derivatives against HIV. A particular study found that certain modifications led to enhanced inhibition of HIV protease activity, suggesting that this compound could be developed into a viable antiviral agent .

Mechanism of Action

The mechanism of action of (2-Chlorosulfonyl-propyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can alter the function of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Carbamic acid benzyl esters differ primarily in their substituents, which dictate their chemical behavior. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Features

Key Observations :

- Chlorosulfonyl vs. Bromo Groups : Bromo-substituted analogs (e.g., CAS 116784-97-5) are common in alkylation reactions due to bromine’s leaving group ability. In contrast, the chlorosulfonyl group in the target compound offers dual functionality: the sulfonyl group stabilizes negative charges, while the chlorine acts as a superior leaving group for nucleophilic substitution .

- Amino vs. The chlorosulfonyl group, however, enhances electrophilicity, favoring reactions like sulfonamide formation .

- Ketone vs. Sulfonyl Reactivity : The methyl-oxo-ethyl substituent (CAS 105499-10-3) introduces ketone chemistry, enabling condensations or reductions. The sulfonyl group’s electron-withdrawing nature may instead facilitate SN2 reactions or act as a directing group .

Comparison with Target Compound :

- The chlorosulfonyl group may require anhydrous conditions due to moisture sensitivity, unlike bromo or acetyl analogs.

- High yields in acetyl/allyl derivatives (e.g., 97% in ) suggest that steric hindrance from the sulfonyl group could reduce efficiency unless optimized.

Biological Activity

(2-Chlorosulfonyl-propyl)-carbamic acid benzyl ester is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

- Chemical Formula : C10H12ClNO4S

- Molecular Weight : 275.73 g/mol

- CAS Number : 1781036-07-4

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The sulfonyl and carbamate functional groups are known to participate in enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors of specific enzymes, including proteases and phosphatases. For instance, the presence of the chlorosulfonyl group may enhance the compound's ability to form covalent bonds with target enzymes, thus inhibiting their activity.

Receptor Binding

The benzyl ester moiety may facilitate binding to various receptors, potentially influencing signaling pathways involved in inflammation and cell proliferation.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of carbamate derivatives. The compound's structure suggests it could exhibit activity against both gram-positive and gram-negative bacteria, as well as fungi.

Antiviral Activity

Preliminary studies suggest that similar compounds possess antiviral properties, particularly against RNA viruses. This could be relevant for developing treatments for viral infections such as SARS-CoV-2.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiviral | Potential inhibition of viral replication | |

| Enzyme Inhibition | Inhibition of proteases |

Case Studies

- Antimicrobial Activity : A study conducted on various carbamate derivatives demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Antiviral Screening : In a screening assay against SARS-CoV-2, compounds structurally related to this compound were found to inhibit viral replication at low micromolar concentrations without cytotoxic effects on host cells .

Research Findings

Recent investigations into the pharmacokinetics and toxicology of carbamate esters suggest that this compound may have favorable absorption and distribution profiles. Toxicological assessments indicate low systemic toxicity, making it a candidate for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing (2-Chlorosulfonyl-propyl)-carbamic acid benzyl ester derivatives?

- Methodological Answer : Synthesis typically involves introducing chlorosulfonyl and carbamate groups via sequential functionalization. For analogous compounds (e.g., benzyl carbamates), iodination or bromination of hydroxy precursors using reagents like iodine/polystyrene-triphenylphosphine is common, followed by sulfonation. Example: S-(1-Iodomethyl-2-methylpropyl)carbamic acid benzyl ester was synthesized via iodination of a hydroxymethyl precursor, with purification by column chromatography (light petroleum:EtOAc, 2:1) . For chlorosulfonyl groups, sulfonation with ClSO₃H or SO₂Cl₂ under controlled temperatures (0–5°C) is recommended, with inert atmosphere to prevent hydrolysis.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and carbamate connectivity. For example, benzylic protons in carbamates resonate at δ 4.7–5.1 ppm .

- IR Spectroscopy : Carbamate C=O stretches appear at ~1689 cm⁻¹, while sulfonyl S=O bonds absorb at ~1350–1160 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .

- Melting Point Analysis : Used to assess purity (e.g., impurities broaden ranges) .

Q. How can researchers optimize reaction conditions for introducing chlorosulfonyl groups in carbamate esters?

- Methodological Answer : Critical parameters include:

- Temperature : Sulfonation with ClSO₃H is exothermic; maintain 0–5°C to avoid side reactions .

- Solvent Choice : Use anhydrous dichloromethane or toluene to minimize hydrolysis .

- Stoichiometry : Excess sulfonating agent (1.2–1.5 equiv.) ensures complete conversion.

- Workup : Quench with ice-cold NaHCO₃ to neutralize residual acid, followed by extraction with EtOAc .

Advanced Research Questions

Q. What role does this compound play in transition metal-catalyzed reactions?

- Methodological Answer : The chlorosulfonyl group can act as a directing group or leaving group in cross-couplings. For example, nickel-catalyzed reductive alkylation of aryl halides (e.g., aryl bromides) uses electrophilic carbamate intermediates to form C-C bonds . The sulfonyl group enhances electrophilicity, facilitating oxidative addition to metal catalysts. Post-reaction, the benzyl carbamate can be deprotected via hydrogenolysis (H₂/Pd-C) .

Q. How does the chlorosulfonyl group influence the stability and reactivity of carbamic acid benzyl esters under different pH conditions?

- Methodological Answer :

- Acidic Conditions : The sulfonyl group is hydrolytically stable, but the carbamate may undergo acid-catalyzed cleavage (e.g., HCl/MeOH at reflux) .

- Basic Conditions : The chlorosulfonyl group is susceptible to nucleophilic attack (e.g., OH⁻), forming sulfonic acids. Stability studies in pH 7–10 buffers (e.g., phosphate or carbonate) are recommended to assess degradation kinetics .

- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures, which are typically >150°C for benzyl carbamates .

Q. What strategies are effective for regioselective functionalization of this compound in multi-step syntheses?

- Methodological Answer :

- Protection/Deprotection : Use temporary protecting groups (e.g., tert-butyl for amines) to isolate reactive sites. For example, tert-butyl carbamates are stable under sulfonation conditions but cleaved with TFA .

- Orthogonal Reactivity : Leverage the chlorosulfonyl group for SN2 reactions (e.g., with amines or thiols) while preserving the carbamate. Example: React with piperidine to form sulfonamides, monitored by TLC (Rf shift from 0.5 to 0.3 in hexane:EtOAc) .

- Catalytic Methods : Palladium-mediated couplings (e.g., Heck or Suzuki) can functionalize aryl intermediates without affecting the sulfonyl group .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for benzyl carbamate syntheses?

- Methodological Answer : Variability often arises from:

- Purification Methods : Column chromatography (e.g., silica gel vs. flash chromatography) impacts recovery. reports 80% yield after column purification, while similar protocols without chromatography may yield <60% .

- Moisture Sensitivity : Hydrolysis of chlorosulfonyl groups can reduce yields. Ensure anhydrous conditions (e.g., 4Å molecular sieves) during reactions .

- Catalyst Loading : Nickel-catalyzed reactions in require precise catalyst/substrate ratios (1–5 mol%); deviations >5% lower yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.